Home > Products > Screening Compounds P445 > N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide - 1203183-96-3

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Catalog Number: EVT-2893797
CAS Number: 1203183-96-3
Molecular Formula: C17H19F3N4O3S
Molecular Weight: 416.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide and its related derivatives has been described in patent literature, specifically in the context of developing chemokine receptor modulators []. While specific details of the synthesis procedure are not explicitly outlined in the provided abstracts, the general approach likely involves a multistep process. This could potentially include reacting a suitable pyrimidine derivative, such as 4,6-dichloropyrimidine, with pyrrolidine to introduce the pyrrolidin-1-yl substituent. This would be followed by reaction with an appropriately protected 2-aminoethanol derivative to install the ethoxy linker. Finally, sulfonylation with 4-(trifluoromethyl)benzenesulfonyl chloride would afford the target compound.

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (compound 4 in the paper) is a crucial building block in synthesizing various bioactive compounds, including the anticancer drug osimertinib [].

Osimertinib

Compound Description: Osimertinib (AZD9291) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) []. It demonstrates efficacy against EGFR mutations, notably T790M, commonly associated with resistance to first- and second-generation TKIs. Osimertinib's mechanism involves covalent bonding with cysteine 797 at the ATP binding site of EGFR, effectively inhibiting tumor cell proliferation.

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Compound 1)

Compound Description: This compound is classified as a third-generation EGFR-TKI, signifying its role in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity []. EGFR-TKIs are instrumental in cancer treatment, particularly against tumors harboring EGFR mutations like T790M and L858R.

N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (Compound 2)

Compound Description: This compound falls under the category of third-generation EGFR-TKIs, indicating its design to target EGFR with enhanced activity against drug-resistant mutations []. The presence of a trifluoromethyl group is notable as this moiety is often incorporated into drug design to improve metabolic stability and enhance binding affinity to target proteins.

N-(3-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (Compound 3)

Compound Description: This compound belongs to the third-generation EGFR-TKIs, demonstrating its development to combat EGFR-mutant cancers, especially those resistant to earlier generations of EGFR inhibitors [].

Properties

CAS Number

1203183-96-3

Product Name

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-4-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C17H19F3N4O3S

Molecular Weight

416.42

InChI

InChI=1S/C17H19F3N4O3S/c18-17(19,20)13-3-5-14(6-4-13)28(25,26)23-7-10-27-16-11-15(21-12-22-16)24-8-1-2-9-24/h3-6,11-12,23H,1-2,7-10H2

InChI Key

FNJABSHCKSUXGO-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.